1,4-Dichloro-2-ethoxy-3-iodobutane

Description

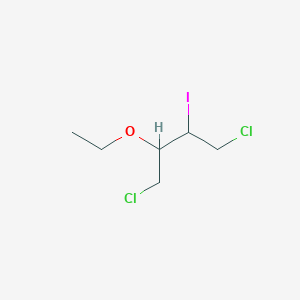

1,4-Dichloro-2-ethoxy-3-iodobutane is a halogenated alkane featuring a four-carbon backbone with chlorine atoms at positions 1 and 4, an ethoxy group (-OCH₂CH₃) at position 2, and an iodine atom at position 2.

Properties

Molecular Formula |

C6H11Cl2IO |

|---|---|

Molecular Weight |

296.96 g/mol |

IUPAC Name |

1,4-dichloro-2-ethoxy-3-iodobutane |

InChI |

InChI=1S/C6H11Cl2IO/c1-2-10-6(4-8)5(9)3-7/h5-6H,2-4H2,1H3 |

InChI Key |

VPNNYXYAFMKTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCl)C(CCl)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dichloro-2-ethoxy-3-iodobutane involves multiple steps, typically starting with the halogenation of butane derivatives. The reaction conditions often include the use of halogenating agents such as chlorine and iodine in the presence of a suitable solvent. Industrial production methods may involve large-scale halogenation processes under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dichloro-2-ethoxy-3-iodobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,4-Dichloro-2-ethoxy-3-iodobutane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-ethoxy-3-iodobutane involves its interaction with molecular targets through halogen bonding and other chemical interactions. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Halogenated Compounds

*Note: Data for the target compound is inferred based on its structure due to absence in evidence.

Key Observations :

- Backbone Differences : The target compound’s aliphatic butane chain contrasts with the aromatic ring in 1,4-Dichloro-2-iodobenzene. Aliphatic systems typically undergo nucleophilic substitutions (e.g., SN2), while aromatic systems favor electrophilic substitutions or coupling reactions .

- Molecular Weight : The target compound’s higher molecular weight (~313.96) compared to 1-Iodobutane (184.26) and 1,4-Dichloro-2-iodobenzene (272.898) reflects its additional substituents.

Halogen Reactivity

- 1-Iodobutane : As a primary alkyl iodide, it undergoes rapid SN2 reactions due to minimal steric hindrance. Applications include alkylation agents in Grignard or Suzuki couplings .

- 1,4-Dichloro-2-iodobenzene : The iodine atom in this aromatic compound may participate in Ullmann or Buchwald-Hartwig couplings, while chlorine substituents direct electrophilic aromatic substitution .

- Target Compound : The presence of iodine and chlorine offers multiple reactive sites. The ethoxy group may stabilize intermediates via resonance, but steric effects could reduce reaction rates compared to simpler analogs.

Stability and Polarity

- The ethoxy group in the target compound increases polarity, enhancing solubility in polar solvents. However, iodine’s polarizability and chlorine’s electronegativity may lead to competing reactivity pathways.

Biological Activity

1,4-Dichloro-2-ethoxy-3-iodobutane is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure allows for diverse biological interactions, making it a subject of interest for researchers exploring its potential applications and effects.

The molecular formula of this compound is . It features two chlorine atoms, one iodine atom, and an ethoxy group, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | This compound |

Mechanism of Biological Activity

This compound primarily exerts its biological effects through nucleophilic substitution reactions. The halogen atoms (chlorine and iodine) serve as leaving groups, facilitating reactions with nucleophiles such as cellular macromolecules (proteins, nucleic acids) and influencing various biochemical pathways.

Potential Biological Effects

Research indicates that halogenated compounds can exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess significant antimicrobial activity against various pathogens.

- Cytotoxicity : The compound may induce cytotoxic effects in certain cell lines, potentially leading to apoptosis or necrosis.

Study 1: Antimicrobial Activity

A study conducted on halogenated compounds demonstrated that derivatives of dichloroalkanes exhibited notable antimicrobial properties. The effectiveness was assessed against gram-positive and gram-negative bacteria. Results indicated a concentration-dependent inhibition of bacterial growth.

Study 2: Cytotoxicity Assessment

In vitro tests were performed using human cancer cell lines to evaluate the cytotoxic effects of this compound. Results showed that the compound induced cell death at higher concentrations, suggesting a potential mechanism for anticancer activity.

Research Findings

Recent investigations into the biological activity of halogenated compounds have revealed insights into their mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in cells by generating ROS, leading to cellular damage and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, affecting cellular homeostasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.